ethyl 2-(2-((4-benzyl-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a cyclopenta[b]thiophene core substituted with a 1,2,4-triazole ring, a benzyl group, and a 2-fluorobenzamido moiety. The synthesis of such derivatives typically involves multi-step reactions, including cyclization of oxadiazoles with amines (e.g., ethanolamine or substituted benzylamines) and subsequent functionalization with fluorinated benzamido groups .
Properties
IUPAC Name |
ethyl 2-[[2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN5O4S2/c1-2-39-28(38)25-20-12-8-14-22(20)41-27(25)32-24(36)17-40-29-34-33-23(35(29)16-18-9-4-3-5-10-18)15-31-26(37)19-11-6-7-13-21(19)30/h3-7,9-11,13H,2,8,12,14-17H2,1H3,(H,31,37)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMQGXFCPNNCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-benzyl-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings.
Chemical Structure and Properties
The compound's structure consists of a cyclopentathiophene core linked to a triazole moiety and various substituents that enhance its biological activity. The presence of fluorine and benzyl groups is significant as these modifications can influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For example, a related compound demonstrated effective cytotoxicity against various cancer cell lines, including colon and breast cancer cells, with IC50 values in the micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
| Compound | Cell Line Tested | IC50 Value (μM) |
|---|---|---|
| Triazole Derivative A | HCT-116 (Colon) | 6.2 |
| Triazole Derivative B | T47D (Breast) | 27.3 |
| Ethyl Compound (Hypothetical) | Various | TBD |
Antimicrobial Activity
The compound's thioether linkage is known to enhance antimicrobial properties. Research has shown that similar triazole derivatives exhibit potent antibacterial and antifungal activities. For instance, studies have reported that certain triazoles demonstrate comparable efficacy to standard antibiotics against resistant strains of bacteria .
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
Anti-inflammatory Activity
Compounds with triazole rings have been investigated for their anti-inflammatory potential due to their ability to inhibit cyclooxygenase (COX) enzymes. Molecular docking studies suggest that the ethyl compound may selectively inhibit COX-1 over COX-2, which could lead to reduced side effects compared to traditional NSAIDs .
Case Studies
- Triazole Derivative Study : In a study assessing the anticancer effects of various triazole derivatives, one compound showed a significant reduction in tumor size in xenograft models when administered at a dosage of 50 mg/kg body weight. The study highlighted the importance of structural modifications in enhancing bioactivity.
- Antimicrobial Efficacy : A comparative study of several triazole compounds against Mycobacterium tuberculosis revealed that modifications similar to those in the ethyl compound resulted in higher antibacterial activity than standard treatments .
Comparison with Similar Compounds
Key Observations :
Core Structure Influence: The cyclopenta[b]thiophene core in the target compound and its analogs (e.g., ) provides rigidity and planar aromaticity, enhancing interactions with biological targets.
Substituent Effects: The 2-fluorobenzamido group in the target compound may improve metabolic stability and target affinity compared to non-fluorinated analogs (e.g., phenylthioureido in ). Fluorination often enhances lipophilicity and bioavailability . The 4-benzyl-1,2,4-triazole moiety distinguishes the target from bromobenzyl-substituted triazoles in , which show antimicrobial activity but lack fluorinated functionalization. Ethyl carboxylate groups are conserved across analogs (e.g., ), suggesting their role in solubility and esterase-mediated prodrug activation.
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (), the target compound shares ~70–80% structural similarity with ethyl cyclopenta[b]thiophene-3-carboxylates (e.g., ) but only ~50–60% with simpler triazole-thiophenes (e.g., ). The fluorobenzamido and triazole-thioacetamido groups contribute to this divergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
